Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Description
Historical Context and Discovery
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate (CAS: 78316-09-3) emerged as a structurally significant heterocyclic compound during early 21st-century medicinal chemistry research. While its exact synthesis date remains unspecified, PubChem records indicate its first database entry on September 8, 2005, reflecting its recognition as a scaffold for drug discovery. The compound’s development aligns with broader efforts to optimize imidazopyridine derivatives for kinase inhibition, particularly following the 2012 discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors. Its structural design leverages fused bicyclic systems, combining imidazole and pyridine rings to enhance binding interactions with biological targets.
Significance within Heterocyclic Chemistry
As a member of the imidazopyridine family, this compound exemplifies the strategic integration of nitrogen-containing heterocycles in medicinal chemistry. Key applications include:
The methyl ester group at position 7 enhances solubility and serves as a synthetic handle for further functionalization, making it a versatile intermediate.
Classification within Imidazopyridine Scaffold Family
This compound belongs to the 3H-imidazo[4,5-b]pyridine subclass, characterized by:
- Ring Fusion : Imidazole fused at positions 4 and 5 of pyridine
- Substituents : Methyl ester (-COOCH₃) at position 7
- Tautomerism : Exists in 1H- and 3H- tautomeric forms, with the 3H-configuration being predominant in solid states
Compared to simpler imidazopyridines, the carboxylate group enables hydrogen bonding with biological targets, as demonstrated in molecular docking studies of related derivatives.
Chemical Nomenclature and Identification Systems
The compound’s structural uniqueness is further validated by its distinct NMR spectral patterns, including:
- ¹H NMR : Characteristic peaks for imidazole protons (δ 8.2–8.5 ppm) and methyl ester (δ 3.9 ppm)
- ¹³C NMR : Carbonyl resonance at δ 165–170 ppm confirming ester functionality
This systematic identification framework supports its unambiguous characterization in synthetic and pharmacological studies.
Properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVPXSBGABKEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392436 | |
| Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78316-09-3 | |
| Record name | 78316-09-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The preparation of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate typically involves cyclization reactions of precursor compounds containing pyridine and imidazole moieties. The process may include nucleophilic substitution, reduction, cyclization, and esterification steps.
Methodology from Patent CN107400130A
A patent describing the preparation of related imidazopyridine derivatives provides insights into potential synthetic routes for this compound. The steps include:
-
- Starting material: Chlorinated nitropyridine derivatives.
- Reagents: Potassium carbonate and primary amines.
- Solvent: Acetonitrile.
- Reaction temperature: Reflux conditions.
-
- Catalyst: Palladium on carbon.
- Solvent: Methanol.
- Conditions: Hydrogenation at room temperature.
-
- Reagents: Ethyl diethoxyacetate.
- Solvent: Ethanol.
- Conditions: Reflux temperature.
-
- Reagents: Hydrochloric acid.
- Solvent: Aqueous medium.
- Conditions: Reflux temperature.
These steps yield the target compound with high purity and efficiency.
Optimization Techniques
To improve reaction yields and reduce costs:
- Continuous Flow Reactors: These systems enhance reaction control and scalability during cyclization steps.
- Catalysts: Palladium on carbon or Raney nickel can be used to facilitate hydrogenation reactions efficiently.
- High-throughput Screening: This technique allows rapid identification of optimal reaction conditions for each step.
Experimental Data Table
| Step | Reagents | Solvent | Conditions | Outcome |
|---|---|---|---|---|
| Nucleophilic Substitution | Potassium carbonate, amines | Acetonitrile | Reflux | Formation of substituted pyridine |
| Reduction | Palladium on carbon | Methanol | Room temperature | Conversion to diamine derivative |
| Cyclization | Ethyl diethoxyacetate | Ethanol | Reflux | Formation of bicyclic structure |
| Hydrolysis | Hydrochloric acid | Aqueous medium | Reflux | Final product (carboxylate ester) |
Notes on Purity and Yield
The purity of This compound can reach up to 97% when optimized reaction conditions are employed. Yield percentages vary depending on the efficiency of each step but can be improved through careful control of temperature, solvent choice, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the pyridine moiety.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Applications
Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate and its derivatives have been identified as potential inhibitors of Aurora kinases, which are critical in cell division and have been implicated in various cancers.
- Mechanism of Action : These compounds inhibit the autophosphorylation of Aurora-A and Aurora-B kinases, leading to reduced cancer cell proliferation. For instance, a derivative demonstrated an IC50 value of 0.087 μM against Aurora-A in HeLa cervical cancer cells, indicating potent activity .
- Selectivity and Stability : The selectivity for different isoforms of Aurora kinases has been studied extensively. The Gini coefficients for some derivatives suggest a significant ability to inhibit multiple kinases, which is crucial for developing broad-spectrum anticancer agents .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Compounds derived from this scaffold have shown notable antibacterial activity against Bacillus cereus and Escherichia coli. The former was found to be more susceptible to these compounds compared to the latter, suggesting a need for further optimization to enhance efficacy against resistant strains .
- Mechanisms of Action : The interaction of these compounds with bacterial enzymes has been theorized to involve significant molecular docking interactions that could lead to the development of new antibiotics .
Biochemical Research Applications
The structural versatility of this compound allows it to serve as a valuable tool in biochemical research.
- Kinase Inhibition Studies : The compound's ability to inhibit various kinases makes it suitable for studying signaling pathways involved in cancer and other diseases. Its derivatives have been utilized to probe the effects on cellular processes such as apoptosis and cell cycle regulation .
- Synthetic Pathways : The synthesis of this compound has been optimized using various catalytic methods, enhancing its availability for research purposes. Recent advancements in synthetic techniques have allowed for the rapid derivatization of imidazo[4,5-b]pyridine structures, facilitating the exploration of structure-activity relationships .
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer and antimicrobial applications.
- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by inhibiting pathways associated with oxidative stress and inflammation. This opens avenues for their use in treating inflammatory diseases .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Anticancer | Inhibits Aurora kinases with IC50 values as low as 0.087 μM; shows selectivity across kinases |
| Antimicrobial | Effective against Bacillus cereus and Escherichia coli; requires further optimization |
| Biochemical Research | Useful in kinase inhibition studies; facilitates exploration of signaling pathways |
| Anti-inflammatory | Demonstrates potential in reducing inflammation related to oxidative stress |
Mechanism of Action
The mechanism of action of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . These interactions are mediated through the compound’s ability to mimic the structure of purines and bind to their respective receptors or enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The imidazo[4,5-b]pyridine scaffold exhibits diverse pharmacological activities depending on substituent positions and functional groups. Below is a comparison with closely related derivatives:
Table 1: Substituent Variations and Molecular Properties
Functional and Application Differences
- Drug Development : The trifluoroacetic acid salt (CAS 1803589-98-1) is widely used as a drug impurity reference standard .
- Nucleoside Analogs: Ribofuranosyl-substituted derivatives (e.g., Compound 67) are pivotal in antiviral and anticancer agent synthesis .
- Material Science : Brominated analogs (e.g., CAS 2112668-56-9) are supplied in ultra-high purity for specialized applications .
Biological Activity
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound exhibits various biological activities, including kinase inhibition, antiproliferative effects, and potential antimicrobial properties. These activities make it a candidate for further research in drug development.
Kinase Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific kinases involved in cancer cell proliferation.
- Aurora Kinase Inhibition : This compound has been shown to inhibit Aurora-A and Aurora-B kinases with IC50 values as low as 0.087 μM in cell-based assays. Such inhibition was confirmed through autophosphorylation assays in HeLa cervical cancer cells and growth inhibition studies in human colon carcinoma cell lines SW620 and HCT116 (GI50 = 0.15 μM) .
Table 1: Kinase Inhibition Data
| Compound | Target Kinase | IC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | Aurora-A | 0.087 | HeLa |
| This compound | Aurora-B | 0.223 | HeLa |
| This compound | GSK-3 | 0.01 - 0.012 | Various Cell Lines |
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The compound shows promising results in inhibiting cell growth.
- Cell Line Studies : In studies involving multiple cancer cell lines such as HeLa and MDA-MB-231, the compound demonstrated a significant decrease in cell viability with reported GI50 values ranging from 0.021 μM to 0.058 μM depending on the structural modifications made to the imidazopyridine scaffold .
Table 2: Antiproliferative Activity Data
| Cell Line | GI50 (μM) | Compound |
|---|---|---|
| HeLa | 0.058 | This compound |
| MDA-MB-231 | 0.021 | Methyl derivatives |
| HCT116 | 0.15 | This compound |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Kinase Interaction : The compound acts as a selective inhibitor for kinases such as Aurora-A and GSK-3, which are critical for cell cycle regulation and proliferation.
- Antimicrobial Activity : Recent studies have indicated potential antimicrobial properties against Gram-positive bacteria like Bacillus cereus, suggesting a broader pharmacological profile .
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in preclinical settings:
- Study on GSK-3 Inhibition : Derivatives showed enhanced inhibitory activity against GSK-3 with IC50 values as low as 8 nM compared to traditional inhibitors .
- Antitumor Activity Assessment : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models without affecting non-tumorigenic cells .
Q & A
Q. How to assess stability under varying storage conditions for long-term studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
